molecular formula C24H16N2 B091494 9H-3,9'-Bicarbazole CAS No. 18628-07-4

9H-3,9'-Bicarbazole

Cat. No. B091494
CAS RN: 18628-07-4
M. Wt: 332.4 g/mol
InChI Key: FHJJVSJWFYYPAC-UHFFFAOYSA-N
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Description

9H-3,9'-Bicarbazole is a derivative of carbazole, a tricyclic aromatic compound that has found extensive use in organic optoelectronics. The unique structure of this compound, which consists of two carbazole units connected at the 9-position, offers a new molecular skeleton for the development of materials in organic light-emitting diodes (OLEDs) . The functionalization of carbazole rings can significantly enhance the material's optoelectronic properties, making it a versatile building block for various applications .

Synthesis Analysis

The synthesis of 9H-carbazoles can be achieved through various methods. One approach involves photostimulated SRN1 substitution reactions, which allow for the intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines under mild and "transition-metal-free" conditions . Another method includes the one-pot synthesis of (E)-9-(2-iodovinyl)-9H-carbazole, which is used as a building block in palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions to yield new π-conjugated carbazoles . Additionally, a catalytic, high yielding, and scalable procedure has been developed for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be hydrolyzed to 9H-carbazole-3,6-dicarboxylic acid, both serving as versatile organic building blocks .

Molecular Structure Analysis

The molecular structure of 9H-carbazole derivatives is crucial for their optoelectronic properties. For instance, the 9H-carbazole-2,7-dicarboxylic acid has been used to synthesize metal-organic frameworks with unique structural features, such as novel tetranuclear and trinuclear secondary building units, which contribute to their luminescence and catalytic properties . The molecular constructions based on the 3-(phenylethynyl)-9H-carbazole unit have been shown to emit deep-blue to green-blue light in the solid state, which is influenced by the N-alkyl chain length and intermolecular arrangement .

Chemical Reactions Analysis

9H-carbazole and its derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the oxidation of 9H-carbazole by biphenyl-utilizing bacteria leads to the formation of hydroxylated metabolites, which are useful for pharmacological applications . The electrochemical characterization of 9-phenylcarbazoles reveals that the oxidation potential is affected by substituents, and unprotected carbazoles can undergo dimerization upon oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-carbazole derivatives are influenced by their molecular structure. For instance, a polycarbazole with mostly 3,9 linkages exhibits high optical transmittance in the visible range and can be converted to a p-type semiconductor with significant conductivity . The stability and fluorescent properties of zinc(II) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid have also been studied, demonstrating their potential in optoelectronic applications . Furthermore, the introduction of the 9,9'-bicarbazole unit in OLED materials has shown promising device performances, suggesting its potential as an efficient host material for OLEDs .

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs) :

    • 9,9'-Bicarbazole derivatives are used as host materials for green and red OLEDs, demonstrating good device performance. This suggests that 9,9'-bicarbazole could be a novel platform for designing efficient host materials for OLEDs (Liu et al., 2019).
    • Modifications in the alkyl groups of 3,3′-bicarbazole derivatives influence their optoelectronic properties, which are essential for solution-processed OLEDs (Cao et al., 2017).
    • Derivatives of bicarbazole are used as host materials to improve the lifetime and efficiency of blue phosphorescent OLEDs (Yang & Lee, 2015).
  • Pharmacological Applications :

    • Carbazole derivatives, including those based on 9H-carbazole, have a broad range of pharmacological applications. They are used in the development of drugs with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi et al., 2016).
    • Bacterial biotransformation of 9H-carbazole derivatives has been explored for the production of hydroxylated metabolites, which are useful in various pharmacological applications (Waldau et al., 2009).
  • Materials Science :

    • The molecular structure of 9H-3,9'-bicarbazole and its derivatives influences their photoluminescent properties, making them useful in the development of materials for OLEDs and other optoelectronic applications (Tang et al., 2017).
    • This compound derivatives have been synthesized for use in electroluminescent devices, showcasing the versatility of this compound in material science (Kim et al., 2008).

Safety and Hazards

The safety information for 9H-3,9’-Bicarbazole indicates a GHS07 pictogram with a signal word of "Warning" . The hazard statements include H315 and H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

3-carbazol-9-yl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJJVSJWFYYPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530853
Record name 9H-3,9'-Bicarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18628-07-4
Record name 9H-3,9'-Bicarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9'-Bicarbazole
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Synthesis routes and methods

Procedure details

A mixture of 4.0 g of 9-Acetyl-3-bromocarbazole prepared as described above and 2.8 g of carbazole were stirred together in 30 ml N,N′-dimethylacetamide. To this was added 0.8 g of copper oxide and heated to 170° C. for 24 h. The reaction was quenched with water and the solid was filtered, washed with methanol, and dried under vacuum. The solid (5.0 g) was then taken up for further deprotection using 1.2 g KOH with THF (6 ml), methanol (12 ml) and water (12 ml) at reflux temperature. The reaction mixture was then extracted using ethylacetate; and the organic layer was dried over anhydrous sodium sulfate and evaporated to dryness under vacuum. Subsequent silica gel column chromatography using toluene:hexane (1:2) as eluent, yielded 3.8 g of 3-(9-carbazolyl)carbazole as a white powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N′-dimethylacetamide
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 9H-3,9'-Bicarbazole and what makes it interesting for OLEDs?

A1: this compound (BCz) is an organic compound with a molecular formula of C24H16N2 and a molecular weight of 332.40 g/mol. It has emerged as a promising material for OLEDs due to its excellent hole-transporting properties, high thermal stability, and wide bandgap. These properties make it suitable for use as a host material in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence OLEDs (TADF-OLEDs).

Q2: How does the structure of this compound affect its performance in OLEDs?

A2: The two carbazole units in this compound are linked through their nitrogen atoms, creating a planar and rigid structure. This rigid structure facilitates efficient charge transport and enhances the material's thermal stability. Additionally, the electron-rich nature of carbazole units makes this compound a good hole-transporting material. Researchers have explored linking various electron-deficient units to the this compound core to fine-tune its electronic properties and improve its performance in OLEDs. For instance, incorporating pyridine units with different nitrogen atom orientations significantly influences the LUMO energy level and electron transportation behaviors without negatively impacting the photophysical properties [].

Q3: What are some examples of successful applications of this compound in OLEDs?

A3: this compound has been successfully employed in various OLED architectures:

  • As a building block in bipolar host materials: By combining this compound with electron-transporting units like pyridine, bipyridine, or cyanopyridine, researchers have developed bipolar host materials that demonstrate balanced charge transport and high triplet energies, leading to efficient energy transfer to the emitter. Examples include devices incorporating 3-BPyBCz [] and BCzTC []. These devices exhibit high external quantum efficiencies (EQEs) and low driving voltages, highlighting the benefits of this compound in achieving high-performance OLEDs.
  • As a component of self-hosting TADF emitters: Researchers have integrated this compound into TADF emitters to create materials capable of functioning as both the emitter and the host. For example, the PBCz-BP-DMAC molecule incorporates a this compound unit and exhibits aggregation-induced emission, TADF, and self-hosting properties []. This allows for simplified device architectures with high EQEs and low efficiency roll-off.

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